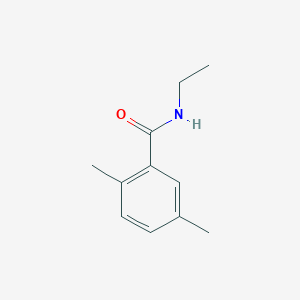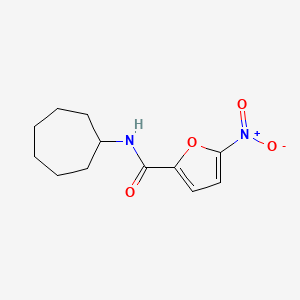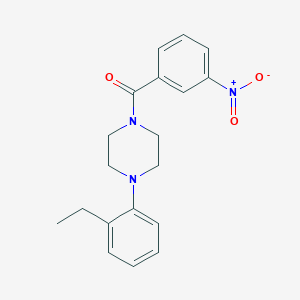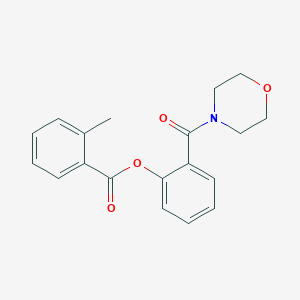![molecular formula C16H11F3N4O B5848426 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide](/img/structure/B5848426.png)
4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound targets the epidermal growth factor receptor (EGFR) and has shown promise in inhibiting tumor growth in preclinical studies.
作用机制
4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide acts as a competitive inhibitor of the EGFR tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor and subsequent downstream signaling pathways that promote cell proliferation and survival. By inhibiting EGFR, 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide can induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide have been extensively studied in preclinical models. In vitro studies have shown that 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit EGFR signaling pathways. In vivo studies have shown that 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide can inhibit tumor growth and metastasis in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide in lab experiments is its specificity for EGFR. This compound has been extensively studied and has a well-established mechanism of action, making it a reliable tool for investigating the role of EGFR in cancer. However, one limitation of 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide is its relatively low potency compared to other EGFR inhibitors. This may limit its use in certain experimental settings where high potency is required.
未来方向
There are several future directions for the study of 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide. One area of interest is the development of more potent EGFR inhibitors based on the structure of 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide. Another area of interest is the investigation of the role of EGFR in other diseases, such as Alzheimer's disease and diabetes. Additionally, the use of 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide in combination with other cancer therapies is an area of active research, as this compound has shown promise in enhancing the efficacy of other cancer treatments.
Conclusion
4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound targets the EGFR and has shown promise in inhibiting tumor growth in preclinical studies. The synthesis of 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide is a well-established process, and its mechanism of action has been extensively studied. 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide has been widely used in scientific research as a tool to investigate the role of EGFR in cancer, and its future directions include the development of more potent EGFR inhibitors and investigation of its role in other diseases.
合成方法
The synthesis of 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide involves several steps, including the reaction of 2-amino-4-trifluoromethylquinazoline with 4-chlorobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with an amine to form the final product, 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide. The synthesis of 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide is a well-established process and has been extensively studied in the literature.
科学研究应用
4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide has been widely used in scientific research as a tool to investigate the role of EGFR in cancer. In preclinical studies, 4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide has been shown to inhibit tumor growth in a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been used to investigate the downstream signaling pathways of EGFR and their role in cancer progression.
属性
IUPAC Name |
4-[[2-(trifluoromethyl)quinazolin-4-yl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c17-16(18,19)15-22-12-4-2-1-3-11(12)14(23-15)21-10-7-5-9(6-8-10)13(20)24/h1-8H,(H2,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGYTUQURIZTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine](/img/structure/B5848349.png)




![5-cyclohexyl-4-[(4-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5848386.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5848402.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5848427.png)
![2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5848432.png)


